N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide is a bithiophene-derived compound featuring an ethyl-linked ethanediamide bridge connected to a 3-chloro-4-fluorophenyl group.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2S2/c19-13-10-11(3-5-14(13)20)22-18(24)17(23)21-8-7-12-4-6-16(26-12)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBGYRUKWQIRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bithiophene Derivatives
The bithiophene core is a critical structural motif shared with compounds like 5-piperidino-2,2'-bithiophene (). Key comparisons include:
- Substituent Effects: The target compound’s 5-yl ethyl group introduces steric bulk and alters electron density compared to the piperidino group in ’s derivative. This impacts reactivity; for example, piperidino groups direct electrophilic formylation to the 4-position via resonance donation, whereas ethyl groups may reduce nucleophilicity at adjacent sites .
- Synthetic Flexibility : Lithiation of bithiophenes (as in ) targets acidic protons near sulfur atoms (e.g., 5´-position). The target compound’s ethyl chain may shield such positions, requiring alternative functionalization strategies.
Halogenated Aryl Amides
The 3-chloro-4-fluorophenyl group distinguishes the target compound from pesticidal amides like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) and N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (sulfentrazone) (). Key distinctions:
- Halogenation Patterns : The chloro-fluoro combination balances electron-withdrawing effects and lipophilicity. Diflufenican’s 2,4-difluorophenyl group offers stronger inductive effects, while sulfentrazone’s dichloro-triazolyl system enhances steric hindrance .
Ethanediamide Linkers
Ethanediamide bridges are rare in pesticidal compounds but share functional similarities with esters like 2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate (lactofen) (). Differences include:
- Bioavailability : The ethyl spacer may enhance membrane permeability compared to bulkier ester-linked pesticides.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects : The target compound’s bithiophene core likely exhibits strong π-conjugation, enhancing UV absorption (relevant for photodegradation studies) .
- Bioactivity Hypothesis: The chloro-fluoro-phenyl group may improve target binding compared to non-halogenated analogs, as seen in sulfentrazone’s dichloro-triazolyl interactions .
- Synthetic Challenges : Ethyl spacers could complicate regioselective functionalization, necessitating tailored methods like directed ortho-metalation .
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